2-(3-methylphenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
2-(3-methylphenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of aromatic rings and heterocyclic components, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-methylphenol: This involves the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3-methylphenoxyacetic acid: This is achieved by reacting 3-methylphenol with chloroacetic acid in the presence of a base.
Synthesis of 5-(naphthalen-1-yl)-1,2,4-oxadiazole: This involves the cyclization of naphthalen-1-yl hydrazine with an appropriate carboxylic acid derivative.
Coupling Reaction: The final step involves coupling 3-methylphenoxyacetic acid with 5-(naphthalen-1-yl)-1,2,4-oxadiazole using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(3-methylphenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
- Naphthalene-substituted 2,3,4,5-tetraphenylsiloles
Uniqueness
Compared to similar compounds, 2-(3-methylphenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H17N3O3 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-N-(5-naphthalen-1-yl-1,2,4-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C21H17N3O3/c1-14-6-4-9-16(12-14)26-13-19(25)22-21-23-20(27-24-21)18-11-5-8-15-7-2-3-10-17(15)18/h2-12H,13H2,1H3,(H,22,24,25) |
InChI Key |
KKZFWGWVJXFANZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NOC(=N2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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